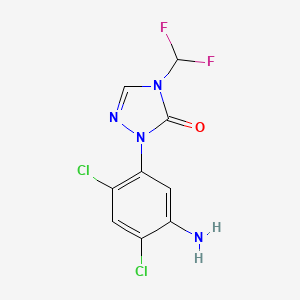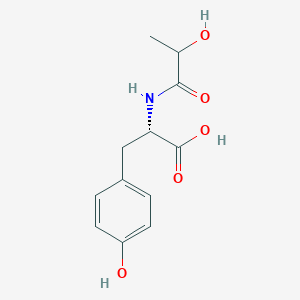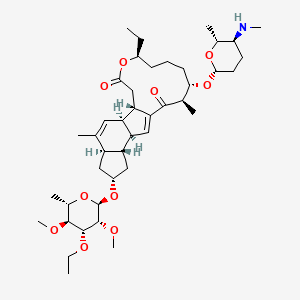
N-formyl-175-J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-formyl-175-J is a derivative of spinetoram, a spinosyn insecticide. Spinetoram is a mixture of two components, XDE-175-J and XDE-175-L, in an approximate ratio of 3:1. This compound is a formylated metabolite of XDE-175-J, which is known for its activity against a wide range of insect pests. The compound has a complex structure with multiple chiral centers and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
N-formyl-175-J can be synthesized through the N-formylation of XDE-175-J. This process involves the reaction of XDE-175-J with formic acid or other formylating agents. Common reagents used in N-formylation include formic acid, acetic formic anhydride, and various catalysts such as metal/metal oxide-based catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient and eco-friendly methods. These methods may include the use of heterogeneous nanocatalysts, which offer thermal stability, reusability, and high catalytic performance. The reaction is often conducted in green media such as water, polyethylene glycol, or ionic liquids .
化学反応の分析
Types of Reactions
N-formyl-175-J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: This compound can participate in substitution reactions, where the formyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically conducted under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include demethylated and de-ethylated metabolites, as well as other derivatives with modified functional groups .
科学的研究の応用
N-formyl-175-J has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on insect pests and its potential use in pest control.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying formylation reactions.
Industry: Utilized in the development of new insecticides and other agrochemical products .
作用機序
N-formyl-175-J exerts its effects by targeting specific molecular pathways in insect pests. The compound binds to nicotinic acetylcholine receptors, disrupting normal neural function and leading to paralysis and death of the pests. The formyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to N-formyl-175-J include:
N-formylmethionine: Used in the initiation of protein synthesis in bacteria.
N-formylkynurenine: An intermediate in the metabolism of tryptophan.
Other spinosyn derivatives: Such as spinetoram and spinosad, which share similar insecticidal properties
Uniqueness
This compound is unique due to its specific formylation, which enhances its insecticidal activity and specificity. The presence of multiple chiral centers and its complex structure also contribute to its distinct properties compared to other similar compounds .
特性
CAS番号 |
1382419-17-1 |
|---|---|
分子式 |
C42H67NO10 |
分子量 |
746.0 g/mol |
IUPAC名 |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C42H67NO10/c1-10-26-13-12-14-35(53-37-16-15-34(43-7)24(5)49-37)23(4)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(3)28-18-27(19-30(28)31)52-42-41(47-9)40(48-11-2)39(46-8)25(6)50-42/h17,20,23-32,34-35,37,39-43H,10-16,18-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 |
InChIキー |
YUAFEQJFAKTLEW-PSCJHHPTSA-N |
異性体SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |
正規SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


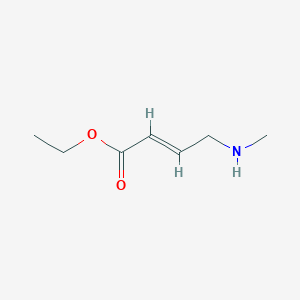
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
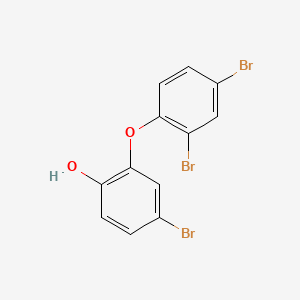
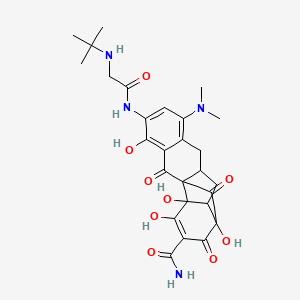
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
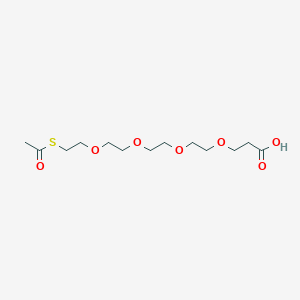
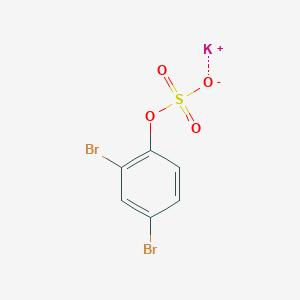
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)

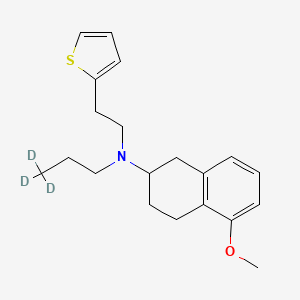
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
